molecular formula C7H12ClN3 B11734173 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11734173
M. Wt: 173.64 g/mol
InChI Key: FOBHHCRMTKOVGP-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methyl-1-propyl-1H-pyrazole with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
  • 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl

Comparison: 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

4-chloro-5-methyl-1-propylpyrazol-3-amine

InChI

InChI=1S/C7H12ClN3/c1-3-4-11-5(2)6(8)7(9)10-11/h3-4H2,1-2H3,(H2,9,10)

InChI Key

FOBHHCRMTKOVGP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)N)Cl)C

Origin of Product

United States

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